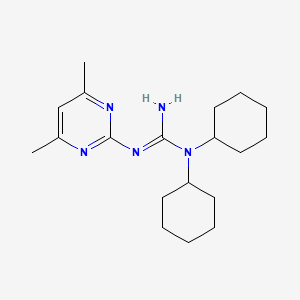
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DCDPH-G, is a compound that has been widely studied for its potential use in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. This compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and immune cell function. This compound has been shown to inhibit voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. In addition, this compound has been shown to modulate the function of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is that it is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This makes it a valuable tool for researchers studying the nervous system. However, one limitation of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the effects of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine on other ion channels and neurotransmitter systems. Finally, there is potential for the use of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the development of new therapies for a variety of neurological and immune-related disorders.
Métodos De Síntesis
The synthesis of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a complex process that involves several steps. The first step is the synthesis of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with dicyclohexylcarbodiimide to form the corresponding N,N'-dicyclohexylurea. This intermediate is then reacted with guanidine to form the final product, N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine.
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. This compound has been shown to have a variety of effects on these systems, including modulating ion channels, inhibiting neurotransmitter release, and altering immune cell function.
Propiedades
IUPAC Name |
1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOPICDAQLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

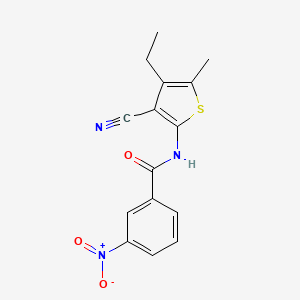
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
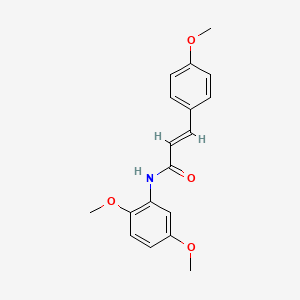
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
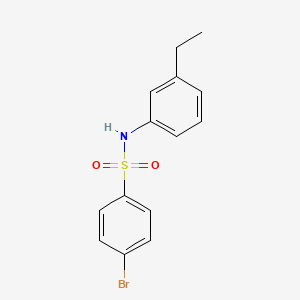
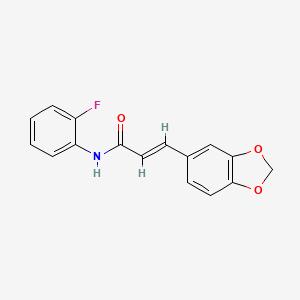
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)